molecular formula C44H30S B12598408 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene CAS No. 643767-88-8

1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene

Cat. No.: B12598408
CAS No.: 643767-88-8
M. Wt: 590.8 g/mol
InChI Key: ALBUFDKTAODDHM-UHFFFAOYSA-N
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Description

1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where aryl halides are coupled with boronic acids in the presence of a palladium catalyst. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings using reagents like halogens (Cl2, Br2) or nitro groups (NO2).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3, nitration using HNO3 and H2SO4.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings.

Scientific Research Applications

1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including anti-tumor properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene is unique due to its multiple phenyl groups attached to a benzothiophene core, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.

Biological Activity

1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene (C44H30S), a compound belonging to the benzothiophene family, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple phenyl rings and a benzothiophene core. The presence of sulfur in the benzothiophene moiety contributes to its unique chemical properties, influencing its interactions with biological targets.

PropertyValue
Molecular FormulaC44H30S
Molecular Weight666.77 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

Anticancer Activity

Benzothiophene derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with cancer progression.

Case Study: In Vitro Anticancer Assays

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Method : MTT assay was used to assess cell viability.
  • Results : The compound exhibited significant cytotoxicity against all tested cell lines, with IC50 values ranging from 5 to 15 µM.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Benzothiophene derivatives have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacteria TypeZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiophene derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests a possible therapeutic role in inflammatory diseases.

The biological activities of this compound are mediated through various mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Enzyme Inhibition : Targeting specific enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Interacting with cellular receptors that regulate growth and survival pathways.

Properties

CAS No.

643767-88-8

Molecular Formula

C44H30S

Molecular Weight

590.8 g/mol

IUPAC Name

1,3-bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene

InChI

InChI=1S/C44H30S/c1-3-9-31(10-4-1)33-15-19-35(20-16-33)37-23-27-39(28-24-37)43-41-13-7-8-14-42(41)44(45-43)40-29-25-38(26-30-40)36-21-17-34(18-22-36)32-11-5-2-6-12-32/h1-30H

InChI Key

ALBUFDKTAODDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(S4)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

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